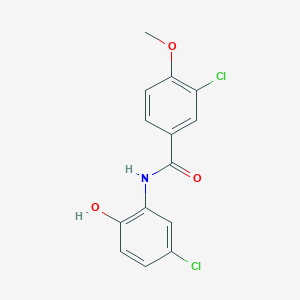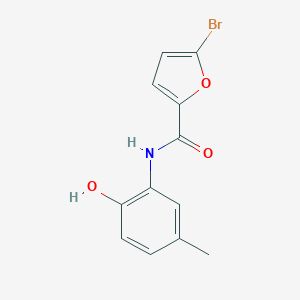![molecular formula C21H15N3O5 B303017 N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B303017.png)
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide is a complex organic compound characterized by the presence of a phthalimide group, a furan ring, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide typically involves the following steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide derivative.
Acetylation: The phthalimide derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Coupling with Furan-2-carboxylic Acid: The acetylated phthalimide is then coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phthalimide group can be reduced to phthalamic acid derivatives.
Substitution: The amide linkage can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various amide and ester derivatives.
Applications De Recherche Scientifique
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with various biomolecules, which can provide insights into its potential therapeutic effects.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules in the chemical industry.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The amide linkage provides stability and rigidity to the molecule, allowing it to fit into specific binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA): This compound acts as a positive allosteric modulator of metabotropic glutamate receptors and has a similar phthalimide structure.
Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: This compound contains a phthalimide group and is used in organic synthesis.
Uniqueness
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide is unique due to its combination of a phthalimide group, a furan ring, and an amide linkage. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H15N3O5 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15N3O5/c25-18(12-24-20(27)15-4-1-2-5-16(15)21(24)28)22-13-7-9-14(10-8-13)23-19(26)17-6-3-11-29-17/h1-11H,12H2,(H,22,25)(H,23,26) |
Clé InChI |
VTCGPGCUDXXILW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B302935.png)
![4-chloro-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B302936.png)

![4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B302944.png)
![N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B302945.png)
![N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B302946.png)
![N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B302948.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B302949.png)

![5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide](/img/structure/B302952.png)
![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}propanamide](/img/structure/B302953.png)
![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-3-methylbutanamide](/img/structure/B302954.png)
![N-(4-{3-[4-(methylsulfanyl)phenyl]acryloyl}phenyl)butanamide](/img/structure/B302955.png)
![2-methyl-N-(4-{3-[4-(methylsulfanyl)phenyl]acryloyl}phenyl)propanamide](/img/structure/B302957.png)
